Mass Spectrometry Resolution: +10 Da Shift Ensures Interference-Free Quantification
Oxaprozin-d10 provides a mass shift of +10 Da relative to unlabeled oxaprozin . This is a critical performance differentiator for its use as an internal standard (IS) in mass spectrometry. For a compound with a molecular weight of ~293.32 Da, a +10 Da shift represents a >3% mass difference, far exceeding the minimum recommended >3 Da to avoid interference from the natural abundance of ¹³C and other isotopes . In contrast, the +6 Da shift of the closest analog, Oxaprozin-d4, can still lead to signal overlap and variable cross-talk, particularly at lower mass resolution instrument settings or with high analyte concentrations.
| Evidence Dimension | Mass Difference from Unlabeled Analyte (ΔDa) |
|---|---|
| Target Compound Data | 303.38 Da (Δ +10 Da) |
| Comparator Or Baseline | Oxaprozin-d4: 297.34 Da (Δ +4 Da); Oxaprozin-d5: 298.35 Da (Δ +5 Da) |
| Quantified Difference | Oxaprozin-d10 offers a 2.5-fold greater mass shift than Oxaprozin-d4 and a 2.0-fold greater shift than Oxaprozin-d5. |
| Conditions | Molecular weight comparison based on molecular formula; impact evaluated in a general LC-MS/MS bioanalytical context. |
Why This Matters
A larger mass difference from the native analyte eliminates the risk of signal interference, which is the single most important factor for achieving high accuracy, precision, and a low LLOQ in quantitative bioanalysis.
